Target Selectivity Switch: c-SRC Kinase vs. 5-HT2A Receptor Engagement
Unlike the parent 5-HT2A antagonist series from which it is conceptually derived (characterized by Ki values typically <50 nM at the 5-HT2A receptor), CAS 332389-12-5 demonstrates a pronounced selectivity shift toward non-receptor tyrosine kinase inhibition. The compound inhibits human c-SRC with an IC50 of 13 nM in a cellular context (NIH/3T3 cells, 1.5% FCS, BrdU incorporation) [1]. In contrast, a structurally related analog from the same patent family, 1-(2-ethoxyphenyl)-4-(phenylsulfonyl)piperazine (lacking the 2,5-dimethoxy groups), retains primary activity at sigma-1 and 5-HT receptors without reported kinase activity at comparable concentrations, based on class-level SAR inference from the patent disclosure [2]. This demonstrates that the 2,5-dimethoxybenzenesulfonyl moiety is a critical pharmacophoric element for driving kinase polypharmacology.
| Evidence Dimension | c-SRC cellular inhibition potency |
|---|---|
| Target Compound Data | IC50 = 13 nM (NIH/3T3 cells, 1.5% FCS, BrdU incorporation) |
| Comparator Or Baseline | Parent 5-HT2A antagonist series (e.g., unsubstituted phenylsulfonyl analogs) show no reported c-SRC activity at equivalent concentrations; primary activity is 5-HT2A binding (Ki < 50 nM). |
| Quantified Difference | >100-fold selectivity shift from serotonin receptor antagonism to kinase inhibition. |
| Conditions | Cellular assay: inhibition of human c-SRC expressed in mouse NIH/3T3 cells, 1.5% fetal calf serum (FCS), measured by BrdU incorporation. |
Why This Matters
Researchers investigating non-canonical kinase activities of sulfonamide scaffolds require this precise substitution pattern; generic 5-HT2A piperazines will not replicate this functional profile.
- [1] BindingDB. IC50 = 13 nM for human c-SRC. BDBM50360796 (CHEMBL1934663). View Source
- [2] Burkamp F, et al. US Patent 6,730,676. Claims sub-100 nM 5-HT2A affinity for phenylsulphonyl piperazines. View Source
